molecular formula C23H27N5O4 B2589868 1-(3,4-Dimethoxyphenyl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea CAS No. 1021024-46-3

1-(3,4-Dimethoxyphenyl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea

Cat. No. B2589868
CAS RN: 1021024-46-3
M. Wt: 437.5
InChI Key: VMTBFPJBHZGONQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dimethoxyphenyl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea is a useful research compound. Its molecular formula is C23H27N5O4 and its molecular weight is 437.5. The purity is usually 95%.
BenchChem offers high-quality 1-(3,4-Dimethoxyphenyl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-Dimethoxyphenyl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Supramolecular Chemistry

Research has shown that ureidopyrimidinones, which share structural similarities with the compound , demonstrate strong dimerization capabilities via quadruple hydrogen bonding. This property makes them useful for designing supramolecular structures. For instance, Beijer et al. (1998) detailed how 6-Methyl-2-butylureidopyrimidone can dimerize in both solid-state and solution through a donor−donor−acceptor−acceptor array of hydrogen bonds, suggesting its potential as a building block in supramolecular chemistry (F. H. Beijer et al., 1998).

Agricultural Chemistry

In the realm of agricultural chemistry, substituted phenyltetrahydropyrimidinones, another structurally related group, have been identified as effective herbicides that induce chlorosis by inhibiting carotenoid biosynthesis at the phytoene desaturase step. Babczinski et al. (1995) demonstrated that specific substitutions on the phenyl ring of these compounds can significantly influence their herbicidal activity, providing insights into the design of more effective agrochemicals (P. Babczinski et al., 1995).

Material Sciences

In material sciences, the corrosion inhibition performance of triazinyl urea derivatives on mild steel in acidic environments was evaluated, highlighting the protective properties of these compounds against corrosion. Mistry et al. (2011) found that these derivatives act as efficient corrosion inhibitors, suggesting their utility in protecting metals from acid-induced degradation (B. Mistry et al., 2011).

properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-[4-[(2-methyl-6-propoxypyrimidin-4-yl)amino]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O4/c1-5-12-32-22-14-21(24-15(2)25-22)26-16-6-8-17(9-7-16)27-23(29)28-18-10-11-19(30-3)20(13-18)31-4/h6-11,13-14H,5,12H2,1-4H3,(H,24,25,26)(H2,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMTBFPJBHZGONQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dimethoxyphenyl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.